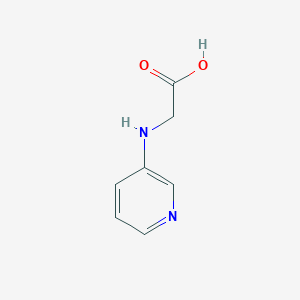

2-(Pyridin-3-ylamino)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

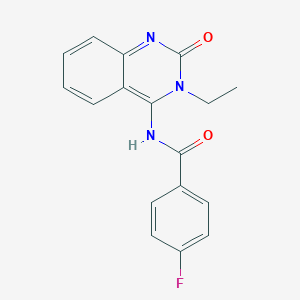

“2-(Pyridin-3-ylamino)acetic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is also known as an impurity of Risedronate Sodium 2.5-Hydrate .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notationOC(=O)Cc1cccnc1 . The molecular weight of this compound is 137.14 . Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 152.151 and a density of 1.3±0.1 g/cm3 . The boiling point is 402.8±25.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Ocular Hypotensive Agents

A scaffold bearing a (pyridin-2-ylamino)acetic acid moiety was identified as a promising EP2-selective receptor agonist. Omidenepag (OMD), exerting potent and selective activity toward the human EP2 receptor, was developed as a prodrug (omidenepag isopropyl, OMDI) to lower intraocular pressure (IOP) in ocular normotensive monkeys, showcasing its potential for treating glaucoma (Iwamura et al., 2018).

Organic Synthesis

Reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes has been explored, leading to the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These reactions underscore the versatility of pyridinylamino acetic acid derivatives in synthesizing complex organic molecules (Asadi et al., 2021).

Catalysis

Cu(II)/pypzacac complexes, involving 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid (pypzacacH) ligand, have been used as catalysts for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These complexes exhibited excellent catalytic performance and reusability, indicating their potential in green chemistry applications (Xie et al., 2014).

Antimicrobial Activity

The synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone demonstrated significant antimicrobial activity. This compound's synthesis from 2-(pyridine-2-ylamino)acetohydrazide and its increased activity upon cyclization into a 1,3,4-oxadiazole nucleus highlight the potential of pyridinylamino acetic acid derivatives in developing new antimicrobial agents (Salimon et al., 2011).

Safety and Hazards

Zukünftige Richtungen

The future directions for “2-(Pyridin-3-ylamino)acetic acid” could involve further exploration of its potential pharmacological effects, given the broad spectrum of biological activity exhibited by related compounds . Additionally, improvements in the synthesis process could also be a focus, as the current method involves the use of specific reagents that are difficult to source .

Eigenschaften

IUPAC Name |

2-(pyridin-3-ylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-9-6-2-1-3-8-4-6/h1-4,9H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOOZPRBQQFWKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961266 |

Source

|

| Record name | N-Pyridin-3-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408509-71-7 |

Source

|

| Record name | N-Pyridin-3-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640431.png)

![(4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2640432.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2640435.png)

![2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2640437.png)

![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-hydroxyimino-acetamide](/img/structure/B2640438.png)

![2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2640445.png)

![N-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2640446.png)

![2-Chloro-N-[2-(1H-indazol-6-yl)ethyl]acetamide](/img/structure/B2640448.png)

![2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2640450.png)